![molecular formula C4H6ClIN2 B2767098 3-Iodo-5-methyl-2H-pyrazole hydrochloride CAS No. 2014375-15-4](/img/structure/B2767098.png)
3-Iodo-5-methyl-2H-pyrazole hydrochloride
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Overview
Description
3-Iodo-5-methyl-2H-pyrazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods. Its unique structure and properties make it an attractive candidate for research in the fields of medicine, agriculture, and material science.
Scientific Research Applications
Corrosion Inhibition
One prominent application of pyrazole compounds, including derivatives similar to 3-Iodo-5-methyl-2H-pyrazole hydrochloride, is in the field of corrosion inhibition. Specifically, pyrazole derivatives have been studied for their effectiveness in protecting steel against corrosion in acidic environments. A study by Herrag et al. (2007) found that pyrazole compounds exhibit high corrosion inhibition efficiency, which increases with concentration, for steel in hydrochloric acid, indicating the potential utility of 3-Iodo-5-methyl-2H-pyrazole hydrochloride in similar applications (Herrag et al., 2007).
Synthesis of Heterocyclic Compounds
3-Iodo-5-methyl-2H-pyrazole hydrochloride can serve as a precursor in the synthesis of complex heterocyclic compounds. For example, Lavecchia et al. (2004) reported a method for synthesizing 3-iodo-1H-pyrazolo[3,4-b]pyridines, which could potentially be adapted to utilize 3-Iodo-5-methyl-2H-pyrazole hydrochloride as a starting material. These compounds are of interest for their pharmacological properties and as intermediates in organic synthesis (Lavecchia et al., 2004).
Anticancer Research
Pyrazole derivatives are also explored for their potential anticancer activities. Thomas et al. (2019) synthesized pyrazole compounds and evaluated their electronic structure, physico-chemical properties, and pharmaceutical potential, including docking analysis to assess their viability as anti-cancer agents. This suggests that 3-Iodo-5-methyl-2H-pyrazole hydrochloride could be investigated for similar applications, given its structural similarity to the compounds studied (Thomas et al., 2019).
Corrosion Inhibition Mechanisms
Further investigations into the mechanisms of corrosion inhibition by pyrazole derivatives, such as Mahmoud's study (2005), provide insights into how these compounds protect metal surfaces in corrosive environments. Understanding these mechanisms can help in designing more effective corrosion inhibitors based on 3-Iodo-5-methyl-2H-pyrazole hydrochloride (Mahmoud, 2005).
Mechanism of Action
- In the case of leishmaniasis, molecular docking studies suggest that compound 13 (a derivative of 3-Iodo-5-methyl-2H-pyrazole) exhibits strong antipromastigote activity. It binds favorably to Lm-PTR1, a protein involved in parasite survival, potentially disrupting essential cellular processes .
- For antimalarial activity, compounds 14 and 15 from the same series show inhibition effects against Plasmodium berghei, the causative agent of malaria .
Mode of Action
properties
IUPAC Name |
3-iodo-5-methyl-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDVADFRJGHHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-methyl-2H-pyrazole hydrochloride |
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